dimethyl 2-(1-(2-butenoyl)-2,2-dimethyl-6-(methyloxy)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-(1-(2-butenoyl)-2,2-dimethyl-6-(methyloxy)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as quinoline, dithiole, and butenoyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(1-(2-butenoyl)-2,2-dimethyl-6-(methyloxy)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multiple steps. One common approach is the base-catalyzed cyclization of precursor compounds. For example, the cyclization of 2-[(2,3-dibromopropyl)-sulfonyl]-1H-benzimidazole can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-(2-butenoyl)-2,2-dimethyl-6-(methyloxy)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or dithiole rings, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline and dithiole rings.
Scientific Research Applications
Dimethyl 2-(1-(2-butenoyl)-2,2-dimethyl-6-(methyloxy)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of dimethyl 2-(1-(2-butenoyl)-2,2-dimethyl-6-(methyloxy)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and dithiole-containing molecules. Examples include:
Quinoline derivatives: Such as quinoline N-oxides and quinoline carboxylates.
Dithiole-containing molecules: Such as dithiolethiones and dithiolesulfones.
Uniqueness
What sets dimethyl 2-(1-(2-butenoyl)-2,2-dimethyl-6-(methyloxy)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23NO6S3 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
dimethyl 2-[1-[(E)-but-2-enoyl]-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C23H23NO6S3/c1-7-8-15(25)24-14-10-9-12(28-4)11-13(14)16(19(31)23(24,2)3)22-32-17(20(26)29-5)18(33-22)21(27)30-6/h7-11H,1-6H3/b8-7+ |
InChI Key |
VHYIRJKTAOFMQU-BQYQJAHWSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1C2=C(C=C(C=C2)OC)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
Canonical SMILES |
CC=CC(=O)N1C2=C(C=C(C=C2)OC)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
Origin of Product |
United States |
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